molecular formula C12H9Cl2N3O3S B2947905 5-chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide CAS No. 902250-17-3

5-chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Numéro de catalogue B2947905
Numéro CAS: 902250-17-3
Poids moléculaire: 346.18
Clé InChI: YZVVQAMSXOUBAI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide, also known as CC-115, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer, autoimmune diseases, and fibrosis.

Mécanisme D'action

5-chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide inhibits the activity of several key signaling pathways, including the mTOR, PI3K, and TGF-β pathways. By inhibiting these pathways, this compound can prevent the growth and survival of cancer cells, suppress the activation of immune cells, and reduce the activation of fibroblasts.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In cancer, this compound can induce cell cycle arrest and apoptosis, inhibit angiogenesis, and enhance the efficacy of chemotherapy and radiation therapy. In autoimmune diseases, this compound can suppress the activation of immune cells and reduce inflammation. In fibrosis, this compound can reduce the activation of fibroblasts and prevent the accumulation of extracellular matrix.

Avantages Et Limitations Des Expériences En Laboratoire

5-chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity, its ability to inhibit multiple signaling pathways, and its favorable pharmacokinetic properties. However, this compound also has some limitations, including its potential toxicity and the need for further preclinical and clinical studies to fully understand its efficacy and safety.

Orientations Futures

There are several future directions for the development of 5-chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide. One direction is to further study its efficacy in combination with other therapies, such as chemotherapy, radiation therapy, and immunotherapy. Another direction is to explore its potential use in other diseases, such as metabolic disorders, neurodegenerative diseases, and infectious diseases. Finally, further preclinical and clinical studies are needed to fully understand its efficacy and safety in humans.
In conclusion, this compound is a promising small molecule inhibitor that has shown efficacy in preclinical models of cancer, autoimmune diseases, and fibrosis. Its ability to inhibit multiple signaling pathways makes it a potentially valuable therapeutic agent for the treatment of these diseases. However, further preclinical and clinical studies are needed to fully understand its efficacy and safety in humans.

Méthodes De Synthèse

The synthesis of 5-chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide involves several steps, including the reaction of 4-chloroaniline with chloroacetyl chloride to form 4-chloro-N-(chloroacetyl)aniline, which is then reacted with methylsulfonyl chloride to form 4-chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)aniline. The final step involves the reaction of the intermediate with ethyl chloroformate and triethylamine to form this compound.

Applications De Recherche Scientifique

5-chloro-N-(4-chlorophenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide has been extensively studied in preclinical models of cancer, autoimmune diseases, and fibrosis. In cancer, this compound has shown efficacy in inhibiting the activity of mTORC1 and mTORC2, which are key regulators of cell growth and survival. In autoimmune diseases, this compound has shown efficacy in inhibiting the activity of the PI3Kδ isoform, which is involved in the activation of immune cells. In fibrosis, this compound has shown efficacy in inhibiting the activity of the TGF-β receptor, which is involved in the activation of fibroblasts.

Propriétés

IUPAC Name

5-chloro-N-(4-chlorophenyl)-2-methylsulfonylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O3S/c1-21(19,20)12-15-6-9(14)10(17-12)11(18)16-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVVQAMSXOUBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.